2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H14N2O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H14N2O4/c1-14-4-5-15-3-2-8-10-6-7(11-8)9(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
VQNVGWVXXPMEEE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCC1=NC=C(N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-imidazole-4-carboxylic acid core
A patented method outlines a catalytic synthesis of 1H-imidazole-4-carboxylic acid derivatives starting from acetyl glycine ethyl ester, involving enolization, cyclization, catalytic oxidation, desulfurization, and hydrolysis steps:
| Step | Description | Conditions | Key Reagents | Notes |
|---|---|---|---|---|
| 1 | Preparation of 2-sulfhydryl-4-imidazole-ethyl formate | Dissolution in methyl acetate/acetic acid, addition of sodium ethylate and ethyl formate, reaction with potassium thiocyanate and copper bath | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, potassium thiocyanate, copper bath catalyst | Yields pale yellow powder intermediate |
| 2 | Conversion to imidazole-4-ethyl formate | Dissolved in toluene, addition of inorganic salt composite catalyst, reaction at 65°C, solvent removal, pH adjustment to 8 | Toluene, inorganic salt catalyst | Produces 1H-imidazole-4-ethyl formate |
| 3 | Hydrolysis to 1H-imidazole-4-carboxylic acid | Reaction with alkaline solution (50-55% mass fraction), pH adjustment to 1-2, filtration, recrystallization | Alkaline solution B, acid solution B | Final purification step |
This method provides a robust route to the imidazole-4-carboxylic acid framework with good yields and purity.
Alternative Coupling and Functionalization Methods
Several coupling reagents and conditions are documented for related imidazole carboxylic acid derivatives, which can be adapted for this compound:
These methods are primarily used for amide formation but can be adapted for side chain installation or further functionalization.
Summary Table of Key Preparation Steps
| Preparation Stage | Method | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Imidazole ring formation | Catalytic synthesis from acetyl glycine ethyl ester | Sodium ethylate, ethyl formate, potassium thiocyanate, copper catalyst | 60-100°C, solvent evaporation, pH adjustment | 2-sulfhydryl-4-imidazole-ethyl formate intermediate |
| Oxidation & cyclization | Inorganic salt composite catalysis | Toluene, catalyst, 65°C | Formation of imidazole-4-ethyl formate | |
| Hydrolysis | Alkaline hydrolysis | 50-55% alkaline solution, 25-50°C, acid workup | 1H-imidazole-4-carboxylic acid | |
| Side chain introduction | Alkylation or Mitsunobu reaction | Base, 2-(2-methoxyethoxy)ethyl halide/tosylate | Room temperature to mild heating | 2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid |
- The catalytic synthesis methods provide efficient access to the imidazole-4-carboxylic acid core with high purity and yield, suitable for further functionalization.
- Alkylation strategies for introducing polyether side chains are well-established in literature for similar heterocycles, with Mitsunobu and base-mediated alkylation being common.
- Carbodiimide and HATU coupling reagents are versatile for amide bond formation but less directly applicable for alkylation on the imidazole nitrogen; however, these reagents are useful if amide derivatives of the acid are desired.
- Reaction conditions such as solvent choice (DMF, toluene), temperature control, and pH adjustments are critical for optimizing yields and purity.
- Purification typically involves solvent evaporation, pH adjustment, filtration, recrystallization, and chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted imidazole derivatives.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid is a synthetic compound with a molecular weight of approximately 214.22 g/mol . It features an imidazole ring substituted with a carboxylic acid group and an ether chain. The presence of the methoxyethoxy substituent influences its biological activity, making it potentially useful in medicinal chemistry and pharmacology.
Potential Applications
The unique structure of this compound lends itself to various applications:
- Pharmaceutical Development The compound can be used in synthesizing pharmaceutical intermediates. Its functional groups enable it to participate in various synthetic pathways crucial for drug development.
- Enzyme Modulation Similar compounds have demonstrated the ability to modulate enzyme activity and interact with cellular targets, suggesting this compound may have similar potential.
- Material Science As a building block in creating novel materials, this compound's distinct structure can be utilized.
Reactivity
The reactivity of this compound is attributed to its functional groups:
- Carboxylic Acid Group This group allows for esterification, amidation, and salt formation.
- Imidazole Ring The imidazole ring is crucial for metal coordination and hydrogen bonding.
- Ether Chain The ether chain affects the compound's solubility and flexibility.
The compound's ability to undergo these reactions makes it a versatile candidate for various synthetic pathways, particularly in the development of pharmaceuticals.
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Imidazole-4-carboxylic acid | Imidazole derivative | Basic structure without substituents |
| 2-Ethyl-1H-imidazole-4-carboxylic acid | Imidazole derivative | Ethyl substitution affecting solubility |
| 2-Phenyl-1H-imidazole-4-carboxylic acid | Imidazole derivative | Phenyl group potentially enhancing biological activity |
These compounds highlight the versatility of the imidazole scaffold while emphasizing the unique properties imparted by specific substituents like the methoxyethoxy group in this compound.
Research and Interaction Studies
Interaction studies involving this compound are crucial to understanding its pharmacodynamics. Preliminary assessments may include:
- Spectroscopic Analysis Using NMR, IR, and UV-Vis spectroscopy to study its structural and electronic properties.
- Binding Assays Assessing its affinity for relevant biological targets such as enzymes or receptors.
- Cell-Based Assays Evaluating its effects on cellular function and viability.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations :
Solubility: The methoxyethoxyethyl side chain in the target compound introduces ether oxygen atoms, which improve aqueous solubility compared to alkyl-substituted analogs like 2-methyl-1H-imidazole-4-carboxylic acid . Esters (e.g., Ethyl 2-amino-1H-imidazole-4-carboxylate) exhibit lower aqueous solubility due to reduced polarity .
logP : The hydrophilic substituent in the target compound lowers its logP (a measure of lipophilicity) relative to aryl- or alkyl-substituted imidazoles (e.g., Candesartan-related compounds, logP ~3.8) . This suggests enhanced compatibility with hydrophilic environments, such as biological fluids.
Stereoelectronic Effects : The carboxylic acid group at position 4 enhances hydrogen-bonding capacity, favoring interactions with biological targets compared to esters or amides .
Positional Isomerism and Activity
- 4-Carboxylic Acid vs. 2-Carboxylic Acid: The position of the carboxylic acid group significantly impacts biological activity.
- Substituent Flexibility : The methoxyethoxyethyl chain provides conformational flexibility, which may improve binding to flexible protein pockets compared to rigid aryl groups in Candesartan analogs .
Biological Activity
2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid is a synthetic compound characterized by its imidazole ring, which is known for its diverse biological activities. This compound includes unique functional groups that may influence its pharmacological potential. The focus of this article is to explore the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 214.22 g/mol. Its structure features an imidazole ring substituted with a carboxylic acid group and a methoxyethoxy chain, which may enhance its solubility and interaction with biological targets.
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, it is useful to compare it with related compounds. The following table summarizes some similar imidazole derivatives and their reported biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1H-Imidazole-4-carboxylic acid | Imidazole derivative | Antimicrobial, anticancer |
| 2-Ethyl-1H-imidazole-4-carboxylic acid | Imidazole derivative | Antifungal, enzyme inhibition |
| 2-Phenyl-1H-imidazole-4-carboxylic acid | Imidazole derivative | Enhanced anticancer activity |
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
- Modulation of Signaling Pathways : It could influence pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
While specific studies on this compound are scarce, research on related imidazole derivatives provides insight into possible biological activities:
- Antimicrobial Studies : Research has shown that imidazole derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Research : A study demonstrated that certain imidazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : Compounds similar to this compound have been reported to inhibit key enzymes involved in metabolic processes, indicating a versatile pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
